molecular formula C15H20BF3O3 B14038453 2-(3-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14038453
M. Wt: 316.13 g/mol
InChI Key: GZKMRCSAKWJRIH-UHFFFAOYSA-N
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Description

2-(3-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-ethoxy-5-(trifluoromethyl)phenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dioxane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an aryl or vinyl halide and an organoboron compound in the presence of a palladium catalyst .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., dioxane).

    Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Properties

Molecular Formula

C15H20BF3O3

Molecular Weight

316.13 g/mol

IUPAC Name

2-[3-ethoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H20BF3O3/c1-6-20-12-8-10(15(17,18)19)7-11(9-12)16-21-13(2,3)14(4,5)22-16/h7-9H,6H2,1-5H3

InChI Key

GZKMRCSAKWJRIH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC)C(F)(F)F

Origin of Product

United States

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